molecular formula C16H19N3O B6458540 2-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine CAS No. 2548994-42-7

2-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine

Cat. No. B6458540
CAS RN: 2548994-42-7
M. Wt: 269.34 g/mol
InChI Key: ROKATDZUTFLBDK-UHFFFAOYSA-N
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Description

“2-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine” is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, contains a pyrimidine ring which is a six-membered ring with two nitrogen atoms, an ethyl group attached to a methoxyphenyl group, and a cyclopropyl group .


Chemical Reactions Analysis

The chemical reactions of this compound would largely depend on the conditions and reagents present. Pyrimidines can participate in a variety of chemical reactions, especially due to the presence of nitrogen in the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including factors like its degree of substitution and the nature of its substituents .

Scientific Research Applications

Suzuki–Miyaura Coupling Reactions

2-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine: can serve as a valuable substrate in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a powerful method for forming carbon–carbon bonds, and it relies on organoboron reagents. Specifically, this compound can participate in the following steps:

Boron Reagents in SM Coupling

Understanding the specific boron reagents used in SM coupling is crucial. Seven main classes of boron reagents have been developed, each with distinct properties. These include:

Metal Complexes and Coordination Chemistry

Exploring metal complexes involving this compound could lead to novel coordination chemistry. For example, Pt(II) complexes with cyclopropylamine ligands have been synthesized .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed when working with chemical compounds .

Future Directions

Future research could explore the potential applications of this compound, particularly if it shows promising biological activity. This could involve further in vitro and in vivo testing, as well as the development of synthesis methods for producing the compound on a larger scale .

properties

IUPAC Name

2-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-20-14-4-2-3-12(11-14)7-9-17-15-8-10-18-16(19-15)13-5-6-13/h2-4,8,10-11,13H,5-7,9H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKATDZUTFLBDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC2=NC(=NC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine

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